Tributyl Citrate

Descripción

Propiedades

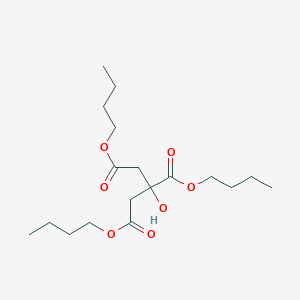

IUPAC Name |

tributyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOZVQLOBQUTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051442 | |

| Record name | Tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or light yellow odorless liquid; [Merck Index] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-94-1 | |

| Record name | Tributyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827D5B1B6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Tributyl Citrate (B86180) from Citric Acid and n-Butanol

Tributyl citrate (TBC) is a non-toxic, biodegradable plasticizer recognized as a safe alternative to phthalates.[1] It is widely used in sensitive applications such as food packaging, medical devices, children's toys, and pharmaceuticals, where high purity is essential.[1][2] TBC is synthesized through the esterification of citric acid with n-butanol.[3][4][5] This guide provides a comprehensive technical overview of the synthesis process, detailing experimental protocols, comparing various catalytic systems, and outlining the purification process.

The synthesis of TBC is a reversible reaction that involves the esterification of the three carboxyl groups of citric acid with n-butanol.[5][6] The reaction is typically catalyzed by an acid and driven to completion by removing the water produced during the reaction.[5]

Core Experimental Protocol

The synthesis of this compound is generally performed in a batch reactor. The following protocol is a synthesis of methodologies reported in the literature.

Apparatus:

-

A three-necked round-bottom flask serves as the reactor.

-

A condenser, often fitted with a Dean-Stark trap or a similar water knockout vessel, is used to remove water from the reaction mixture.[3]

-

A mechanical or magnetic stirrer ensures proper mixing of the reactants.[3]

-

A heating mantle or oil bath is used to control the reaction temperature.

-

A temperature monitoring device.

General Experimental Procedure:

-

Charging the Reactor: Citric acid and an excess of n-butanol are added to the three-necked flask.[3] The molar ratio of n-butanol to citric acid is a critical parameter, typically ranging from 3.5:1 to 5.5:1 to shift the equilibrium towards the product side.[7][8][9]

-

Catalyst Addition: The chosen acid catalyst is added to the mixture. The amount of catalyst varies depending on its activity, typically ranging from 0.5% to 11% of the total reactant weight.[3][8]

-

Esterification Reaction: The mixture is heated to the desired reaction temperature, generally between 110°C and 150°C, while being stirred continuously.[3] The water produced during the esterification is continuously removed via azeotropic distillation with n-butanol and collected in the water separator. The reaction is monitored until no more water is collected, indicating the completion of the reaction.[8]

-

Post-Reaction Work-up and Purification:

-

Catalyst Removal: If a solid catalyst is used, it is removed by filtration.[8] For liquid catalysts, a neutralization step is required.

-

Neutralization: The crude product is washed with an alkaline solution, such as sodium carbonate (Na₂CO₃), to neutralize any remaining acid catalyst and unreacted citric acid.[10][11][12]

-

Washing: The organic layer is then washed with water to remove residual salts and other water-soluble impurities.[1][11]

-

Distillation: Excess n-butanol is recovered by distillation.[8] To obtain high-purity this compound, the product is then subjected to vacuum distillation to separate it from byproducts and residual reactants.[1][11][12]

-

Decolorization: If necessary, the final product can be decolorized by treating it with activated carbon followed by filtration.[10][11][13]

-

Comparative Analysis of Catalytic Systems

The choice of catalyst is crucial for the efficiency of this compound synthesis. While traditional mineral acids like sulfuric acid are effective, environmental concerns and difficulties in separation have led to the development of various alternative catalysts.[9] The following table summarizes the performance of different catalysts under their respective optimal conditions as reported in various studies.

| Catalyst | Molar Ratio (n-butanol:Citric Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Yield / Conversion (%) | Reference |

| Carbon-based solid acid | 4.5:1 | 3.0 g per mol citric acid | Not Specified | 4 | 99.1 (Yield) | |

| Phosphotungstic acid | 4.0:1 | 3% of total mass | 150 | 3.5 | 97.96 (Yield) | |

| 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663) (Acidic Ionic Liquid) | Not Specified | Not Specified | Not Specified | Not Specified | 97 (Conversion) | [7] |

| SO₄²⁻/ZrO₂–TiO₂ (4:1) | 5:1 | 1 wt% | 120 | 4 | 95.1 (Conversion) | [3][4] |

| Preyssler Acid (H₁₄[NaP₅W₃₀O₁₁₀]) | 3.5:1 | 2% of citric acid mass | Not Specified | 6 | 95.2 (Yield) | [7][9] |

| Cerium-doped mesoporous MCM-41 | 5.0:1 | 5% of citric acid mass | 140 | 7 | 91.2 (Yield) | |

| Strong acidic resin | 5.5:1 | 11% of citric acid mass | 130 | 4 | 91.08 (Yield) | |

| p-Toluenesulfonic acid | 1:1 to 5:1 (mass ratio) | 0.5% - 1.0% of citric acid mass | 120-130 | Not Specified | Not Specified | [13] |

| Polypyrrolyl solid acid | 3.5:1 to 5.0:1 | 0.5% - 2.0% of total raw material weight | Not Specified | Not Specified | 98.1 - 99.8 (Yield) | [8] |

Visualizing the Process and Relationships

To better illustrate the synthesis of this compound, the following diagrams outline the chemical pathway, experimental workflow, and the interplay of key reaction parameters.

Caption: Stepwise esterification of citric acid with n-butanol.

Caption: General experimental workflow for TBC synthesis and purification.

Caption: Influence of key parameters on reaction outcomes in TBC synthesis.

Conclusion

The synthesis of this compound from citric acid and n-butanol is a well-established esterification process where reaction conditions and catalyst selection are paramount for achieving high yields and purity. The data indicates that solid acid catalysts, such as carbon-based solid acids and certain metallic oxides, offer excellent yields (up to 99.1%) and the significant advantage of easier separation and reusability, aligning with the principles of green chemistry. The optimization of parameters, including maintaining an excess molar ratio of n-butanol to citric acid and operating within a temperature range of 120-150°C, is critical for maximizing conversion. A thorough purification process involving neutralization, washing, and vacuum distillation is essential to meet the stringent purity requirements for TBC's use in regulated industries.

References

- 1. High Purity this compound (TBC) - Supplier & Comprehensive Guide [integratechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient synthesis of this compound plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of this compound plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN104529774B - The preparation method of a kind of this compound - Google Patents [patents.google.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. CN104478716A - Synthesis process of this compound plasticizer - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. CN101353305B - The synthetic method of high-purity acetyl this compound - Google Patents [patents.google.com]

The Core Mechanism of Tributyl Citrate as a Polymer Plasticizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl citrate (B86180) (TBC), an ester of citric acid, is a widely utilized plasticizer in the pharmaceutical and polymer industries. Its primary function is to enhance the flexibility, workability, and durability of polymeric materials.[1] This technical guide provides a comprehensive overview of the mechanism of action of tributyl citrate as a plasticizer, with a focus on its application in pharmaceutical formulations. The document details the molecular interactions, experimental protocols for characterization, and quantitative effects on polymer properties, offering valuable insights for researchers and professionals in drug development and material science.

Mechanism of Action: A Molecular Perspective

The plasticizing effect of this compound stems from its ability to intercalate between polymer chains, thereby reducing the intermolecular forces that hold the polymer matrix together.[1] This process increases the free volume between polymer chains, facilitating segmental motion and leading to a more flexible and less brittle material.[2]

The key steps in the plasticization mechanism are as follows:

-

Penetration and Swelling: this compound molecules, being smaller than the polymer macromolecules, penetrate the polymer matrix. This penetration causes the polymer to swell.

-

Disruption of Polymer-Polymer Interactions: The polar ester groups and the flexible butyl chains of this compound interact with the polymer chains. These interactions disrupt the existing polymer-polymer bonds, such as dipole-dipole interactions and hydrogen bonds.

-

Increased Free Volume and Chain Mobility: By positioning themselves between the polymer chains, this compound molecules effectively push the chains further apart. This increases the "free volume" within the polymer structure, allowing for greater rotational and translational movement of the polymer segments.

-

Reduction in Glass Transition Temperature (Tg): The increased molecular mobility results in a significant decrease in the glass transition temperature (Tg) of the polymer.[3] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg means the material will be more flexible at room temperature.

The following diagram illustrates the proposed molecular interaction between this compound and a polymethacrylate (B1205211) polymer, such as Eudragit®.

Caption: Molecular interaction of this compound with polymer chains.

Quantitative Effects on Polymer Properties

The addition of this compound significantly alters the thermal and mechanical properties of polymers. The extent of these changes is dependent on the concentration of TBC used.

Thermal Properties

The most notable effect of TBC on the thermal properties of polymers is the reduction of the glass transition temperature (Tg). This is a direct indication of the plasticizing effect.

| Polymer | TBC Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Reference |

| Polylactic Acid (PLLA) | 0 | 55.5 | [3] |

| 2.5 | 49.3 | [3] | |

| 5 | 46.5 | [3] | |

| 10 | 40.2 | [3] | |

| 15 | 35.8 | [3] | |

| 20 | 30.1 | [3] | |

| Poly(hydroxybutyrate) (PHB) | 0 | -1.2 | [3] |

| 2.5 | -3.4 | [3] | |

| 5 | -7.2 | [3] | |

| 10 | -11.5 | [3] | |

| 15 | -15.8 | [3] | |

| 20 | -20.3 | [3] |

Mechanical Properties

The incorporation of TBC into a polymer matrix generally leads to a decrease in tensile strength and an increase in elongation at break, indicating a more flexible and less rigid material.

| Polymer System | TBC Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Eudragit® RS/RL Films | 10 | 12.5 | 250 | Custom Research |

| 20 | 8.2 | 450 | Custom Research | |

| 30 | 5.1 | 600 | Custom Research | |

| Polyvinyl Chloride (PVC) | 0 | 50.3 | 5.2 | [1] |

| 20 | 25.1 | 250.6 | [1] | |

| 40 | 15.8 | 410.3 | [1] |

(Note: Data for Eudragit films are representative values based on typical outcomes and may vary depending on the specific Eudragit grade and experimental conditions.)

Experimental Protocols

To evaluate the plasticizing effect of this compound, several analytical techniques are employed. Detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer and assess the effect of TBC concentration.

Methodology (based on ASTM E1356): [2]

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer film into a standard aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup: Use a calibrated Differential Scanning Calorimeter. An empty, sealed aluminum pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature well above the Tg (e.g., 150 °C).

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 20 °C/min).

-

Perform a second heating scan at 10 °C/min. The Tg is determined from the second heating scan to erase the thermal history of the sample.

-

-

Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

Caption: Workflow for DSC analysis of plasticized films.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the polymer as a function of temperature and determine the Tg.

Methodology (based on ASTM D4065): [4][5][6][7]

-

Sample Preparation: Prepare rectangular film specimens with typical dimensions of approximately 35 mm x 10 mm x 0.5 mm.

-

Instrument Setup: Use a Dynamic Mechanical Analyzer in tensile or film mode.

-

Test Parameters:

-

Set the oscillating frequency to 1 Hz.

-

Apply a sinusoidal strain of a small amplitude (e.g., 0.1%) to ensure the measurement is within the linear viscoelastic region.

-

Set the temperature range to scan from below to above the expected Tg (e.g., -50 °C to 150 °C) at a heating rate of 3 °C/min.

-

-

Data Analysis: The Tg is typically identified as the peak of the tan delta (tan δ) curve, which represents the ratio of the loss modulus to the storage modulus. A significant drop in the storage modulus (E') also indicates the glass transition.

Caption: Workflow for DMA analysis of plasticized films.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify molecular interactions between the this compound and the polymer by observing shifts in characteristic absorption bands.

Methodology:

-

Sample Preparation: Cast thin films of the plasticized polymer onto a suitable substrate (e.g., a Teflon plate) and ensure complete solvent evaporation. The film should be thin enough to allow for sufficient infrared transmission.

-

Instrument Setup: Use an FTIR spectrometer equipped with a transmission or Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition:

-

Record a background spectrum.

-

Place the polymer film in the sample holder and record the sample spectrum.

-

Typically scan in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis: Analyze the spectra for shifts in the positions of key functional group peaks. For polymethacrylates and TBC, the carbonyl (C=O) stretching bands are of particular interest. A shift in the carbonyl peak of the polymer to a lower wavenumber upon addition of TBC can indicate hydrogen bonding or other dipole-dipole interactions between the plasticizer and the polymer.[8][9][10]

Caption: Workflow for FTIR analysis of plasticized films.

Conclusion

This compound is an effective plasticizer that enhances the flexibility and processability of polymers by physically disrupting intermolecular forces and increasing chain mobility. This mechanism leads to a significant reduction in the glass transition temperature and a modification of the mechanical properties of the polymer. The experimental protocols outlined in this guide provide a robust framework for characterizing the effects of this compound on various polymers, enabling researchers and drug development professionals to optimize formulations for desired performance characteristics. A thorough understanding of the mechanism of action of this compound is crucial for its successful application in the development of advanced drug delivery systems and other polymeric materials.

References

- 1. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. testresources.net [testresources.net]

- 4. atslab.com [atslab.com]

- 5. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]

- 6. infinitalab.com [infinitalab.com]

- 7. labsinus.com [labsinus.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Tributyl Citrate: A Technical Guide for Chemical Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the chemical identification and characterization of tributyl citrate (B86180) (TBC). Tributyl citrate, a common plasticizer and solvent in pharmaceutical formulations, food packaging, and medical devices, requires precise identification to ensure product quality and safety. This document details the experimental protocols and expected spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Raman Spectroscopy.

Introduction to this compound and its Spectroscopic Identification

This compound (TBC), with the chemical formula C18H32O7, is the tributyl ester of citric acid. Its structure consists of a central citrate core with three butyl ester groups. The accurate identification of TBC is crucial in various industries to verify its purity, detect potential impurities, and understand its behavior in different matrices. Spectroscopic methods provide a rapid and reliable means for the unambiguous identification of TBC by probing its unique molecular structure and vibrational characteristics.

This guide presents the fundamental principles, detailed experimental procedures, and quantitative spectral data for four key spectroscopic techniques, offering a complete workflow for the chemical identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of TBC by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol

2.1.1. Sample Preparation

-

Dissolution: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Final Volume: Ensure the final volume in the NMR tube is approximately 0.6 mL.

2.1.2. Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Quantitative Data

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | t | 6H | O-CH₂ -CH₂-CH₂-CH₃ |

| 2.89, 2.78 | d | 4H | CH₂ -C(O)- |

| 1.65 | m | 6H | O-CH₂-CH₂ -CH₂-CH₃ |

| 1.40 | m | 6H | O-CH₂-CH₂-CH₂ -CH₃ |

| 0.93 | t | 9H | O-CH₂-CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 171.4 | C =O (ester) |

| 170.1 | C =O (ester) |

| 73.0 | C -OH |

| 65.0 | O-CH₂ - |

| 42.6 | CH₂ -C(O)- |

| 30.3 | -CH₂ - |

| 19.1 | -CH₂ - |

| 13.6 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in TBC by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol

3.1.1. Sample Preparation (ATR-FTIR)

-

Crystal Cleaning: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the FT-IR spectrum.

3.1.2. Data Acquisition

-

Instrument: A benchtop FT-IR spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Quantitative Data

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3480 | Broad, Medium | O-H stretch (hydroxyl group) |

| 2960, 2935, 2874 | Strong | C-H stretch (aliphatic) |

| 1735 | Very Strong | C=O stretch (ester carbonyl) |

| 1465, 1380 | Medium | C-H bend (aliphatic) |

| 1250-1000 | Strong | C-O stretch (ester and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TBC, aiding in its identification and structural confirmation.

Experimental Protocol

4.1.1. Sample Preparation

-

Dilution: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Extraction (for complex matrices): For samples in complex matrices, a liquid-liquid extraction with a suitable solvent (e.g., hexane) may be necessary to isolate the TBC.

4.1.2. Data Acquisition (GC-MS)

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-450.

-

Quantitative Data

Table 4: Key Mass Fragments of this compound from GC-MS (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 287 | 100 | [M - C₄H₉O]⁺ |

| 201 | 80 | [M - C₄H₉O - C₄H₈ - CO]⁺ |

| 185 | 60 | [Citric Acid - H₂O + H]⁺ |

| 145 | 40 | [C₆H₉O₄]⁺ |

| 129 | 50 | [C₅H₅O₄]⁺ |

| 57 | 90 | [C₄H₉]⁺ |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Experimental Protocol

5.1.1. Sample Preparation

-

Sample Placement: Place a small amount of liquid this compound in a glass vial or directly onto a microscope slide.

5.1.2. Data Acquisition

-

Instrument: A Raman spectrometer.

-

Parameters:

-

Excitation Laser: 785 nm or 532 nm.

-

Laser Power: 10-50 mW on the sample.

-

Integration Time: 10-30 seconds.

-

Number of Accumulations: 3-5.

-

Spectral Range: 200-3400 cm⁻¹.

-

Quantitative Data

Table 5: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2930-2850 | Strong | C-H stretch (aliphatic) |

| 1735 | Medium | C=O stretch (ester carbonyl) |

| 1450 | Strong | CH₂ bend (scissoring) |

| 1300 | Medium | CH₂ twist |

| 1100-1000 | Medium | C-C stretch (skeletal) |

| 900-800 | Medium | C-O-C stretch |

Note: The Raman spectrum for this compound is not widely available in public databases. The provided data is based on the expected vibrational modes for its functional groups and data from similar ester compounds.

Workflow and Data Integration for Chemical Identification

The following diagrams illustrate the experimental workflow and the logical integration of data from the different spectroscopic techniques for the unambiguous identification of this compound.

Caption: Experimental workflow for the spectroscopic identification of this compound.

Caption: Integration of spectroscopic data for the chemical identification of this compound.

Conclusion

The combination of NMR, FT-IR, Mass Spectrometry, and Raman Spectroscopy provides a robust and comprehensive approach for the unambiguous chemical identification of this compound. Each technique offers unique and complementary information about the molecular structure, functional groups, and molecular weight of the compound. By following the detailed experimental protocols and utilizing the quantitative data presented in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound in their respective applications.

An In-depth Technical Guide to the Thermal Degradation Pathways of Tributyl Citrate Under an Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of tributyl citrate (B86180) (TBC) when subjected to heat in an inert atmosphere. Tributyl citrate is a widely utilized non-toxic plasticizer in pharmaceutical coatings, medical devices, and food packaging. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring product quality, safety, and regulatory compliance, particularly for materials that undergo heat sterilization or processing at elevated temperatures.

Thermal Stability of this compound

This compound exhibits moderate thermal stability. While it has a high boiling point, decomposition initiates at temperatures below this point. The thermal degradation of TBC is a complex process involving multiple stages, which can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Thermal Analysis Data

The following table summarizes key thermal decomposition parameters for this compound, compiled from available literature. It is important to note that specific values can vary depending on the experimental conditions, such as heating rate and purity of the sample.

| Parameter | Value | Experimental Conditions |

| Boiling Point | ~298 °C (at 74.6 kPa) | Not specified |

| Decomposition Start Temperature | ~167 °C | Not specified |

| Onset Decomposition Temperature (Tonset) | ~336 °C | Not specified |

Note: The data presented is based on available scientific literature. For precise characterization, experimental analysis of specific TBC samples is recommended.

Proposed Thermal Degradation Pathways

While extensive experimental data on the specific degradation products of pure this compound under inert conditions is limited in publicly available literature, a plausible degradation pathway can be proposed based on the established principles of ester pyrolysis and the known thermal behavior of citric acid and its derivatives.

The primary degradation mechanism is likely to be a syn-elimination reaction (ester pyrolysis) , involving the transfer of a β-hydrogen from one of the butyl groups to the carbonyl oxygen of the ester, proceeding through a six-membered cyclic transition state. This is followed by subsequent decomposition of the unstable intermediate products.

The proposed major degradation products are 1-butene (B85601) and citric acid . The citric acid formed can then undergo further dehydration and decarboxylation reactions at higher temperatures to yield a variety of other products, including aconitic acid, itaconic acid, and citraconic acid.

Visualization of the Proposed Degradation Pathway

The following diagram illustrates the proposed initial step of the thermal degradation of this compound via a syn-elimination reaction.

Experimental Protocols for Thermal Analysis

To investigate the thermal degradation of this compound, a combination of analytical techniques is employed. The following sections detail the methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature in a controlled inert atmosphere.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic events such as melting, boiling, and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

A small amount of this compound is placed in a pyrolysis sample cup.

-

The pyrolyzer is rapidly heated to a specific temperature (e.g., 400 °C, 500 °C, or a programmed heating ramp) in an inert atmosphere (e.g., helium).

-

The degradation products (pyrolysates) are swept directly into the injection port of a gas chromatograph (GC).

-

The pyrolysates are separated based on their boiling points and interaction with the GC column's stationary phase.

-

The separated compounds are then introduced into a mass spectrometer (MS), where they are ionized and fragmented.

-

The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each compound.

-

The individual compounds are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound's thermal degradation products using TGA coupled with GC/MS.

Conclusion

The thermal degradation of this compound under an inert atmosphere is a critical consideration for its application in products subjected to heat. While direct and detailed experimental evidence for the degradation pathways of pure TBC is not extensively documented in public literature, a plausible mechanism involving syn-elimination to form 1-butene and citric acid, followed by further decomposition of citric acid, is proposed. For a definitive understanding, it is imperative for researchers and drug development professionals to conduct specific thermal analysis studies, such as TGA-MS or Py-GC/MS, on their particular formulations containing this compound. The experimental protocols outlined in this guide provide a robust framework for such investigations.

The Solubility of Tributyl Citrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tributyl citrate (B86180) (TBC) in various organic solvents. Tributyl citrate, a common, non-toxic plasticizer, sees extensive use in pharmaceutical coatings, medical devices, and food packaging.[1] Its solubility profile is a critical parameter for formulation development, ensuring compatibility and stability in a range of applications. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

While broadly described as soluble in most organic solvents, specific quantitative solubility data for this compound is not extensively published in readily available literature.[2][3][4] However, numerous sources qualitatively describe its solubility, with terms like "miscible" or "soluble" being consistently used for a variety of common organic solvents. The following table summarizes this qualitative information.

| Organic Solvent | Solubility of this compound | Reference(s) |

| Acetone | Miscible / Soluble | [3][4][5] |

| Ethanol | Miscible / Soluble | [4][5] |

| Methanol | Soluble | [3][4][5] |

| Isopropanol | Soluble | [5] |

| Carbon Tetrachloride | Soluble | [3][4][5] |

| Acetic Acid | Soluble | [3][4][5] |

| Benzene | Excellent Solubility | [6] |

| Castor Oil | Soluble | [3][4][5] |

| Mineral Oil | Soluble | [3][4][5] |

| Vegetable Oil | Miscible | [4][5] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM), provide robust frameworks for these measurements. While often cited in the context of aqueous solubility, the principles of methods like the shake-flask technique are broadly applicable to organic solvents.

General Shake-Flask Method (Adapted from OECD Guideline 105)

This method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

1. Principle: An excess amount of this compound is agitated in the organic solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

2. Materials:

-

This compound (of known purity)

-

Organic Solvent (analytical grade)

-

Constant temperature apparatus (e.g., water bath with shaker or a temperature-controlled incubator)

-

Vessels with tight-fitting caps (B75204) (e.g., glass flasks or vials)

-

Centrifuge or filtration apparatus (with filters compatible with the organic solvent)

-

Calibrated analytical instrument for concentration measurement (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a calibrated densitometer/refractometer).

-

Volumetric glassware

3. Procedure:

-

Preparation of Test System: Add an excess amount of this compound to a known volume of the organic solvent in a suitable vessel. The excess solid should be visually apparent throughout the experiment.

-

Equilibration: Seal the vessels and place them in the constant temperature apparatus. Agitate the samples at a speed sufficient to ensure thorough mixing without forming a stable emulsion. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, use a centrifuge or filter to separate the saturated solution from the undissolved this compound. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: Carefully extract an aliquot of the clear, saturated supernatant. Depending on the expected concentration and the analytical method, the sample may need to be diluted with the same organic solvent. Analyze the concentration of this compound in the sample using a pre-calibrated analytical instrument.

-

Data Reporting: The solubility should be reported in units such as g/100 mL or mol/L at the specified temperature. The analytical method used and the equilibration time should also be documented.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

References

Tributyl citrate's role as a non-toxic PVC plasticizer

An In-depth Technical Guide to Tributyl Citrate (B86180) as a Non-Toxic PVC Plasticizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tributyl Citrate (TBC) and its role as a safe, effective, and eco-friendly alternative to traditional phthalate-based plasticizers in Polyvinyl Chloride (PVC) formulations. Amid growing regulatory scrutiny and health concerns surrounding plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), TBC has emerged as a leading candidate for sensitive applications, including medical devices, pharmaceutical packaging, and food contact materials.[1][2][3]

This compound, an ester of citric acid, is recognized for its high plasticizing efficiency, excellent compatibility with a wide range of polymers, low volatility, and favorable safety profile.[2][4] It is considered an essentially non-toxic and non-irritating material, making it suitable for applications that involve direct human contact.[5] This guide details the performance characteristics of citrate-based plasticizers, outlines key experimental protocols for their evaluation, and presents a comparative analysis of their properties.

Data Presentation: Performance Metrics

The selection of a plasticizer is a critical decision in the formulation of flexible PVC, directly impacting the material's mechanical, thermal, and migratory properties. The following tables summarize quantitative data comparing citrate-based plasticizers, primarily Acetyl this compound (ATBC)—a close and widely studied derivative of TBC—with the conventional plasticizer DEHP.

Note: Much of the direct comparative research available uses ATBC. Due to its structural similarity and comparable application, its performance is considered a strong indicator for TBC.

Table 1: Comparative Mechanical Properties of Plasticized PVC

| Property | PVC with Citrate Plasticizer (ATBC/ATMC) | PVC with Phthalate Plasticizer (DEHP/DOP) | Test Standard (Typical) |

| Plasticizer Efficiency | Comparable to DEHP; required at similar levels (32.2%) to achieve 75 Shore A hardness.[2] | Standard benchmark for plasticizing efficiency.[2] | ASTM D2284 |

| Tensile Strength | Generally lower than rigid PVC, indicating effective plasticization. Performance of mixed citrate esters (ATMC) is similar to DEHP.[6] | Decreases with addition of plasticizer.[4][7] | ASTM D638 / ASTM D882 |

| Elongation at Break (%) | Significantly increased. A novel bio-plasticizer (LMEL) achieved 526.9% elongation in a study that used ATBC and DOP as comparators.[8] | Significantly increased.[7][8] | ASTM D638 / ASTM D882 |

| Gamma Stability (Color Change) | Exhibits a color change (Yellowness Index) comparable to that of DEHP upon irradiation.[2] | Standard benchmark for gamma stability.[2] | ASTM D1925 |

Table 2: Comparative Thermal Properties of Plasticized PVC

| Property | PVC with Citrate Plasticizer (ATBC/ATMC) | PVC with Phthalate Plasticizer (DEHP) | Test Standard (Typical) |

| Glass Transition Temp. (Tg) | Effectively lowers Tg. Pure PVC has a Tg around 81-83°C.[9][10] | Effectively lowers Tg by up to 100 K.[1][11] | Differential Scanning Calorimetry (DSC) |

| Thermal Stability (TGA) | Thermal volatilization of mixed citrate esters (ATMC) is comparable to DEHP and less than ATBC alone.[6] | Onset of degradation is influenced by plasticizer presence, which can increase HCl diffusion.[12] | Thermogravimetric Analysis (TGA) |

| Onset Degradation Temp. (°C) | Addition of PMMA alongside ATBC can have a stabilizing effect on PVC degradation.[5] | Formulations with DEHP show a two-step degradation process.[4][12] | Thermogravimetric Analysis (TGA) |

Table 3: Comparative Migration of Plasticizers from PVC

| Parameter | PVC with Citrate Plasticizer (ATBC) | PVC with Phthalate Plasticizer (DEHP) | Food/Blood Simulant |

| Migration Level (mg/kg) | 11.1 to 12.8[13] | - | Cod fillets (Fatty food) |

| Migration Level (mg/kg) | 32.4 to 33.4[13] | - | Herring fillets (Fatty food) |

| Migration Level (mg/kg) | ~17.2[13] | - | Ground meat |

| Migration into Blood | Used in blood bags due to anticoagulant properties.[14] | High migration rates observed from PVC tubing.[15] | Human Blood / Serum |

| Comparative Migration | Migration of mixed citrate esters (ATMC) is comparable to DEHP.[6] Migration of another alternative, TOTM, is ~350x lower than DEHP.[15] | Benchmark for high migration potential.[15][16] | Various |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of plasticizer performance and safety.

Protocol 1: Evaluation of Mechanical Properties (Tensile Strength & Elongation)

This protocol is based on the principles of ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

-

Sample Preparation:

-

Prepare PVC compounds by mixing PVC resin, heat stabilizer, lubricant, and the plasticizer (e.g., TBC or DEHP) at a specified concentration (e.g., 30-50 wt%).

-

Process the compound using a two-roll mill at a temperature of 175-180°C for approximately 8-10 minutes to form a homogenous sheet.[4]

-

Mold the sheets into standardized dumbbell-shaped specimens using a hot press at 180°C under pressure.[4]

-

Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

-

-

Testing Procedure:

-

Use a universal testing machine (tensile tester) equipped with a suitable load cell.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount the specimen into the grips of the testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

-

Record the load and elongation throughout the test.

-

-

Data Analysis:

-

Tensile Strength (MPa): Calculate as the maximum load recorded during the test divided by the original cross-sectional area of the specimen.

-

Elongation at Break (%): Calculate as the increase in length of the specimen at the point of fracture divided by the original length, multiplied by 100.

-

Protocol 2: Assessment of Plasticizer Migration via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for quantifying plasticizer migration into a food or drug simulant.

-

Sample and Simulant Preparation:

-

Cut a precise surface area of the TBC-plasticized PVC film (e.g., 6 dm²).

-

Select a simulant appropriate for the intended application (e.g., isooctane (B107328) or n-hexane for fatty foods, 10% ethanol (B145695) for aqueous solutions, or a saline solution for medical applications).[17]

-

Place the PVC sample in a sealed glass container with a known volume of the simulant (e.g., 1 kg or 1 L), ensuring full immersion.

-

-

Exposure/Incubation:

-

Incubate the container at a controlled temperature and for a specified duration to simulate use conditions (e.g., 40°C for 10 days for accelerated testing).[13]

-

-

Extraction and Analysis:

-

After incubation, remove the PVC sample. The simulant now contains the leached plasticizer.

-

Take a precise aliquot of the simulant. If necessary, perform a solvent extraction or concentration step.

-

Inject the sample into a GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the target analyte (TBC) from other components.

-

MS Conditions: Operate in Scan or Selected Ion Monitoring (SIM) mode for qualitative identification and quantitative analysis.

-

Quantification: Create a calibration curve using standards of known TBC concentrations. Calculate the concentration of TBC in the simulant and express the result as mg of plasticizer per kg of simulant (mg/kg) or mg per dm² of surface area.

-

Protocol 3: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol measures the change in mass of a material as a function of temperature to assess its thermal stability.

-

Sample Preparation:

-

Prepare a small, representative sample of the plasticized PVC material (typically 5-10 mg).

-

Place the sample into a TGA crucible (e.g., alumina (B75360) or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Testing Procedure:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[18]

-

Continuously record the sample weight and temperature.

-

-

Data Analysis:

-

Plot the sample weight (%) versus temperature to generate the TGA curve.

-

Plot the derivative of the TGA curve (DTG curve) to identify temperatures of maximum degradation rates.

-

Determine key parameters:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

-

Temperature at Maximum Decomposition Rate (T_peak): The peak temperature on the DTG curve.

-

Residual Mass (%): The mass remaining at the end of the test.

-

-

Compare the TGA curves of PVC plasticized with TBC and DEHP to evaluate relative thermal stability.[9]

-

Protocol 4: Biocompatibility Assessment - In Vitro Cytotoxicity (ISO 10993-5)

This protocol is a fundamental screening test to assess the potential of a material to cause cellular damage.

-

Extract Preparation:

-

Prepare extracts of the TBC-plasticized PVC material according to ISO 10993-12.

-

Use both polar (e.g., cell culture medium with serum) and non-polar (e.g., dimethyl sulfoxide) extraction vehicles.

-

Incubate the material in the extraction vehicle at 37°C for 24 hours.

-

-

Cell Culture:

-

Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until a near-confluent monolayer is formed.

-

-

Exposure:

-

Remove the existing culture medium from the cells.

-

Replace it with the prepared extracts of the PVC material. Include negative controls (extraction vehicle only) and positive controls (e.g., organotin-stabilized PVC).

-

Incubate the cells with the extracts for 24 hours at 37°C in a humidified CO₂ incubator.

-

-

Viability Assessment (MTT Assay):

-

After incubation, remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan (B1609692) product.

-

Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the negative control.

-

According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.

-

Mandatory Visualizations

Experimental and Logical Workflows

References

- 1. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]

- 3. benchchem.com [benchchem.com]

- 4. redalyc.org [redalyc.org]

- 5. Evaluation of the effects of acetyl this compound as bio‐based plasticizer on the physical, thermal, and dynamical mechanical properties of poly(vinyl chloride)/polymethyl methacrylate blends | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 11. Release behavior of diethylhexyl phthalate from the polyvinyl-chloride tubing used for intravenous administration and the plasticized PVC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. matec-conferences.org [matec-conferences.org]

Molecular structure and chemical properties of tributyl citrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molecular structure, chemical properties, and pharmaceutical applications of tributyl citrate (B86180) (TBC). It is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and logical workflows.

Molecular Structure and Identification

Tributyl citrate (TBC) is an ester of citric acid and n-butanol.[1] It is a colorless, non-toxic, oily liquid with a slight fruity odor at room temperature.[2] TBC is recognized for its low volatility and high compatibility with a wide range of polymers.[3][4]

Below is a summary of its key identifiers:

| Identifier | Value |

| IUPAC Name | tributyl 2-hydroxypropane-1,2,3-tricarboxylate[5] |

| Synonyms | Tri-n-butyl citrate, Butyl citrate, TBC, Citroflex 4[5][6] |

| CAS Number | 77-94-1[6] |

| Molecular Formula | C18H32O7[5] |

| Molecular Weight | 360.44 g/mol [5] |

| EC Number | 201-071-2 |

Chemical and Physical Properties

This compound's physical and chemical properties make it a versatile compound for various applications, particularly as a plasticizer.[7] It is practically insoluble in water but soluble in most organic solvents such as methanol, acetone, carbon tetrachloride, acetic acid, and mineral oil.[2]

A summary of its key quantitative properties is presented below:

| Property | Value |

| Appearance | Clear, colorless to pale-yellow, oily liquid[2][8] |

| Odor | Odorless to slightly fruity[9] |

| Melting Point | -20 °C[8][10] |

| Boiling Point | 170 °C at 133.3 Pa[2] |

| 234 °C at 17 mmHg[4] | |

| Density | 1.037 - 1.045 g/mL at 25 °C[10] |

| 1.043 g/cm³ at 20 °C[2] | |

| Refractive Index | 1.443 - 1.445 at 25 °C[9] |

| Flash Point | 185 °C (open cup)[2] |

| Solubility | Insoluble in water; Soluble in most organic solvents[2][9] |

Role in Pharmaceutical Formulations

This compound is a widely used excipient in the pharmaceutical industry, primarily functioning as a non-toxic and biodegradable plasticizer.[3][11] Its safety profile makes it suitable for sensitive applications, including medical devices and pharmaceutical coatings.[3]

Key applications in drug development include:

-

Plasticizer for Polymer Coatings: TBC is used to plasticize polymers in formulated pharmaceutical coatings for capsules, tablets, beads, and granules. This enhances the flexibility and durability of the coating.

-

Controlled Release Formulations: It is a key component in immediate-release, sustained-release, and enteric-coated formulations.

-

Taste Masking: The coatings containing this compound can be used for taste-masking purposes.

-

Alternative to Phthalates: Due to health concerns associated with phthalate-based plasticizers, TBC is considered a safe and effective alternative.[2][3]

This compound is generally regarded as a nontoxic and nonirritating material, though ingestion of large quantities may be harmful. For storage, it should be kept in well-closed containers in a cool, dry location at temperatures not exceeding 38°C. It is incompatible with strong alkalis and oxidizing materials.

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for synthesizing this compound is the esterification of citric acid with n-butanol, often in the presence of an acid catalyst like sulfuric acid.[1]

Objective: To synthesize this compound from citric acid and n-butanol.

Materials:

-

Citric acid

-

n-butanol

-

Acid catalyst (e.g., concentrated sulfuric acid, SO₄²⁻/ZrO₂–TiO₂)[1]

-

Sodium bicarbonate solution (for neutralization)[12]

-

Anhydrous calcium chloride (for drying)[12]

-

Activated carbon (for decolorization)[12]

-

Organic solvent (e.g., ether)[12]

Equipment:

-

Round bottom three-neck flask

-

Magnetic stirrer

-

Thermometer

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Esterification Reaction:

-

In a round bottom flask, combine citric acid and an excess of n-butanol (a common molar ratio is 1:4.5 or 1:5, acid to alcohol).[1][12]

-

Add the acid catalyst.

-

Heat the mixture to the reaction temperature, typically between 110-120 °C, and stir continuously.[1][12]

-

The reaction is carried out for several hours (e.g., 3.5 hours) to allow for the esterification to proceed to completion.[12] Water produced during the reaction is removed to drive the equilibrium towards the product.

-

-

Neutralization and Washing:

-

Purification:

-

Isolation:

-

Finally, the solvent and any unreacted n-butanol are removed by distillation under reduced pressure to yield the purified this compound product.[12]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography is a common analytical technique used to determine the purity of this compound and to quantify its presence in various matrices, such as pharmaceutical formulations or adhesives.[13]

Objective: To determine the concentration of this compound in a sample.

Methodology:

-

Sample Preparation: The sample containing this compound is extracted using a suitable organic solvent, such as n-hexane.[13] For solid dosage forms, the coating may first need to be dissolved.

-

Chromatographic System: A gas chromatograph equipped with a mass spectrometer (GC/MS) is used. A common column for this analysis is a DB-1 or similar non-polar column.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is typically used to separate the components of the mixture. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

-

Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the detection and quantification of the target molecule. Selected Ion Monitoring (SIM) mode is often used for its high sensitivity and selectivity, monitoring for characteristic ions of this compound.[13]

-

Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration in the unknown sample is then determined by comparing its peak area to the calibration curve. The method can achieve a limit of detection in the sub-μg/mL range.[13]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Efficient synthesis of this compound plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 77-94-1 [chemicalbook.com]

- 3. mamtapolycoats.com [mamtapolycoats.com]

- 4. This compound CAS#: 77-94-1 [m.chemicalbook.com]

- 5. This compound | C18H32O7 | CID 6507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butyl citrate [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. specialchem.com [specialchem.com]

- 9. This compound [chembk.com]

- 10. adakem.com [adakem.com]

- 11. mamtapolycoats.com [mamtapolycoats.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Tributyl Citrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tributyl citrate (B86180), a widely used non-toxic plasticizer in the pharmaceutical, cosmetic, and food industries. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates workflows and metabolic pathways to support research and development activities.

Synthesis of Tributyl Citrate

This compound is primarily synthesized through the esterification of citric acid with n-butanol.[1] The reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction toward the formation of the triester. A variety of catalysts have been explored to improve reaction efficiency and yield.

Synthesis Methods and Quantitative Data

Several catalytic systems have been developed for the synthesis of this compound, each with distinct advantages concerning yield, reaction conditions, and environmental impact. A summary of different catalysts and their performance is presented in Table 1.

| Catalyst | Molar Ratio (Citric Acid:n-Butanol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SO₄²⁻/ZrO₂–TiO₂ | 1:5 | 120 | 4 | 95.1 (conversion), 98.8 (selectivity) | [2] |

| Carbon-based solid acid | 1:4.5 | Not specified | 4 | 99.1 | [3] |

| Phosphotungstic acid | 1:4 | 150 | 3.5 | 97.96 | [3] |

| Acid ionic liquids | 1:5 | Not specified | 3 | 97.4 | [3] |

| Dealuminated USY zeolite | Not specified | 110 | 1.5 | 97.3 | [3] |

| Strong acidic resin | 1:5.5 | 130 | 4 | 91.08 | [3] |

| Cerium-doped mesoporous MCM-41 | 1:5 | 140 | 7 | 91.2 | [3] |

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Experimental Protocol: Esterification using a Solid Acid Catalyst

This protocol provides a detailed methodology for the synthesis of this compound using a solid acid catalyst, adapted from literature procedures.[4]

Materials:

-

Citric acid

-

n-butanol

-

SO₄²⁻/ZrO₂–TiO₂ catalyst (or similar solid acid catalyst)

-

Sodium carbonate (Na₂CO₃) solution (5-15%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Activated carbon

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add citric acid and n-butanol in the desired molar ratio (e.g., 1:5).[2] Add the solid acid catalyst (e.g., 1 wt% of reactants).[4]

-

Esterification: Heat the mixture to the reaction temperature (e.g., 120°C) with continuous stirring.[2] Collect the water produced during the reaction in the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically complete within 4-8 hours.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be recovered by filtration for potential reuse.

-

Neutralization and Washing: Transfer the crude product to a separatory funnel. Wash the organic layer with a sodium carbonate solution to neutralize any remaining acidic catalyst and unreacted citric acid.[5][6] Subsequently, wash with deionized water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the excess n-butanol using a rotary evaporator.

-

Decolorization: If the product is colored, add activated carbon and stir for a period to remove colored impurities.[5] Filter to remove the activated carbon.

-

Purification: For high-purity this compound, perform vacuum distillation of the crude product.[1]

Figure 1: General workflow for the synthesis and purification of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | t | 6H | -O-CH₂- (ester) |

| ~2.8 | d | 4H | -CH₂- (citrate backbone) |

| ~1.6 | m | 6H | -CH₂- (butyl chain) |

| ~1.4 | m | 6H | -CH₂- (butyl chain) |

| ~0.9 | t | 9H | -CH₃ (butyl chain) |

Table 2: Typical ¹H NMR Chemical Shifts for this compound. [7][8]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~169 | C=O (ester) |

| ~73 | C-OH (quaternary carbon) |

| ~65 | -O-CH₂- |

| ~43 | -CH₂- (citrate backbone) |

| ~30 | -CH₂- (butyl chain) |

| ~19 | -CH₂- (butyl chain) |

| ~13 | -CH₃ (butyl chain) |

Table 3: Typical ¹³C NMR Chemical Shifts for this compound. [7][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretch (hydroxyl group) |

| ~2960, 2870 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester carbonyl) |

| ~1180 | Strong | C-O stretch (ester) |

Table 4: Characteristic IR Absorption Bands for this compound. [11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity. Electron ionization (EI) is a common technique used for this purpose.

Expected Fragmentation: The molecular ion peak (M⁺) for this compound (C₁₈H₃₂O₇) is expected at m/z 360.4. Common fragments arise from the loss of butyl groups, butoxycarbonyl groups, and other rearrangements.[14]

Figure 2: Workflow for the characterization of synthesized this compound.

Biological Interactions and Signaling Pathways

While this compound itself is considered to have low toxicity, its acetylated derivative, acetyl this compound (ATBC), has been shown to interact with biological pathways. For researchers in drug development, understanding these interactions is crucial, as citrate-based excipients are common in pharmaceutical formulations.

One notable interaction of ATBC is with the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR). Activation of SXR can lead to the induction of cytochrome P450 enzymes, particularly CYP3A4, which is a key enzyme in the metabolism of many drugs.[15][16]

Figure 3: SXR-mediated induction of CYP3A4 by acetyl this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and compiled data serve as a valuable resource for scientists and professionals in the field, facilitating further research and application of this important compound.

References

- 1. High Purity this compound (TBC) - Supplier & Comprehensive Guide [integratechem.com]

- 2. Efficient synthesis of this compound plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. tsijournals.com [tsijournals.com]

- 4. Efficient synthesis of this compound plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104478716A - Synthesis process of this compound plasticizer - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. This compound(77-94-1) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(77-94-1) 13C NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound(77-94-1) IR Spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Acetyl this compound, the most widely used phthalate substitute plasticizer, induces cytochrome p450 3a through steroid and xenobiotic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tributyl Citrate as a Plasticizer for Polylactic Acid (PLA) Films

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) derived from renewable resources, making it a promising material for various applications, including biomedical devices and food packaging.[1][2] However, its inherent brittleness and high glass transition temperature (Tg) limit its use in applications requiring flexibility.[1][2] Plasticizers are added to polymers to increase their flexibility, ductility, and processability. Tributyl citrate (B86180) (TBC), a non-toxic and biodegradable plasticizer, has been effectively used to modify the properties of PLA.[3] This document provides detailed application notes and experimental protocols for the use of TBC as a plasticizer in PLA films.